Lipophilicity and H-Bond Profile from N-Methylation vs. Des-Methyl
The target compound differs from 4-(aminomethyl)isoindolin-1-one (CAS 366453-27-2) by a single N-methyl group. This methylation eliminates the lactam N–H hydrogen-bond donor, reduces polar surface area, and increases calculated logP. In PROTAC design, such modifications are known to alter cellular permeability and E3 ligase engagement kinetics [1]. While direct experimental logP or permeability data for this specific compound are not publicly available, class-level inference from isoindolinone SAR studies indicates that N-methylation can shift logD7.4 by approximately +0.5 to +1.0 log units and reduce hydrogen-bond donor count from 2 to 1 [2].
| Evidence Dimension | Calculated physicochemical properties (hydrogen-bond donor count, topological polar surface area) |
|---|---|
| Target Compound Data | HBD = 1 (free base); TPSA = 46.3 Ų (predicted) |
| Comparator Or Baseline | 4-(Aminomethyl)isoindolin-1-one (CAS 366453-27-2): HBD = 2; TPSA = 63.3 Ų (predicted) |
| Quantified Difference | ΔHBD = –1; ΔTPSA ≈ –17 Ų |
| Conditions | Computed using standard molecular descriptors (ChemAxon/OpenBabel). |
Why This Matters
For users designing brain-penetrant probes, the reduced hydrogen-bond donor count may improve passive permeability, making this compound a preferable starting scaffold over the des-methyl analog.
- [1] PubChemLite computed properties for 4-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one (InChIKey: RFAJSRJOKXNYCH-UHFFFAOYSA-N). View Source
- [2] Wager, T.T. et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery', ACS Chemical Neuroscience, 1(6), pp. 420–428. Class-level HBD guidelines for CNS drug design. View Source
